Fmoc-NH-PEG12-CH2CH2COOH
Description
Significance of Polyethylene (B3416737) Glycol (PEG) in Bioconjugation and Chemical Research
Polyethylene glycol (PEG) is a biocompatible, water-soluble, and non-immunogenic polymer that has become indispensable in the fields of bioconjugation and chemical research. axispharm.comresearchgate.netyoutube.com The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and small molecule drugs. youtube.comnih.gov
One of the primary advantages of PEG is its ability to improve the pharmacokinetic and pharmacodynamic profiles of conjugated molecules. youtube.comnih.gov By increasing the hydrodynamic volume of a molecule, PEGylation can reduce its renal clearance, thereby prolonging its circulation half-life in the body. adcreview.com This extended presence allows for sustained therapeutic effects. Furthermore, the hydrophilic nature of PEG enhances the aqueous solubility of hydrophobic drugs, which is a significant challenge in drug formulation. nih.govadcreview.com
In the context of bioconjugation, PEG linkers serve as flexible spacers to connect different molecular entities, such as an antibody and a cytotoxic drug in an antibody-drug conjugate (ADC). adcreview.com These linkers can prevent the aggregation of hydrophobic drug payloads and shield them from the surrounding environment, which helps in maintaining the stability and biological activity of the conjugate. molecularcloud.org The use of PEG linkers can also minimize the immunogenicity of therapeutic proteins by masking potential epitopes from recognition by the immune system. adcreview.com The versatility of PEG chemistry allows for the creation of linkers with specific lengths and functionalities, enabling precise control over the architecture and properties of the final bioconjugate. youtube.commolecularcloud.org
Overview of Fmoc-NH-PEG12-CH2CH2COOH as a Versatile Bifunctional Crosslinker in Academic Contexts
This compound is a heterobifunctional crosslinker that has gained prominence in chemical biology and drug discovery research. chemicalbook.comruifuchemical.comthermofisher.com This molecule incorporates three key chemical motifs: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a discrete 12-unit polyethylene glycol (PEG12) spacer, and a terminal carboxylic acid. chemicalbook.combiochempeg.com This specific arrangement of functional groups makes it a highly versatile tool for the synthesis of complex biomolecular conjugates. ruifuchemical.comambeed.com
The Fmoc group is a base-labile protecting group, commonly used in solid-phase peptide synthesis (SPPS). wikipedia.orgmtoz-biolabs.comlgcstandards.com Its key advantage is its stability under acidic conditions and its selective removal with a mild base, such as piperidine (B6355638), which does not affect acid-labile protecting groups often used for amino acid side chains. wikipedia.orglgcstandards.com This orthogonality is crucial for the stepwise assembly of peptides and other molecules. mtoz-biolabs.com The terminal carboxylic acid, on the other hand, can be activated to react with primary amines to form stable amide bonds. chemicalbook.combroadpharm.com This reaction is a cornerstone of many bioconjugation strategies.
The discrete PEG12 linker provides a defined-length hydrophilic spacer between the two reactive ends. rsc.org Unlike polydisperse PEG mixtures, which consist of a range of chain lengths, monodisperse PEGs like the one in this linker ensure the production of homogeneous conjugates with a precise molecular weight. molecularcloud.org This uniformity is critical for reproducible synthesis and consistent biological activity. molecularcloud.org The hydrophilic nature of the PEG spacer enhances the water solubility of the molecule and any conjugate it is incorporated into. chemicalbook.combroadpharm.com
In academic research, this compound is frequently employed in the synthesis of peptide-drug conjugates, targeted drug delivery systems, and as a linker in Proteolysis Targeting Chimeras (PROTACs). chemicalbook.comruifuchemical.com Its bifunctional nature allows for the sequential and controlled conjugation of different molecules. For instance, the carboxylic acid can be used to attach the linker to a targeting ligand, and after deprotection of the Fmoc group, the resulting amine can be coupled to a therapeutic agent. This step-wise approach provides precise control over the final conjugate's architecture.
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C42H65NO16 | biochempeg.com |
| Molecular Weight | 839.96 g/mol | biochempeg.com |
| Appearance | Colorless to Light Yellow Viscous Liquid | ruifuchemical.com |
| Purity | ≥95% (typically analyzed by HPLC) | ruifuchemical.combiochempeg.com |
| Solubility | Soluble in DMF | publish.csiro.au |
| Storage | Recommended at -20°C or 2-8°C, dry and protected from light | ruifuchemical.combiochempeg.com |
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H65NO16/c44-41(45)9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-43-42(46)59-35-40-38-7-3-1-5-36(38)37-6-2-4-8-39(37)40/h1-8,40H,9-35H2,(H,43,46)(H,44,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNHRDJTWNEGJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
840.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1952360-91-6 | |
| Record name | (Fmoc-amino)-PEG12-C2-Carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of Fmoc Nh Peg12 Ch2ch2cooh
Strategies for the Preparation of Fmoc-NH-PEG12-CH2CH2COOH Precursors
The synthesis of this compound involves a multi-step process that builds upon a PEG12 diol backbone. The general strategy involves the sequential functionalization of the terminal hydroxyl groups to introduce an amine at one end and a carboxylic acid at the other, followed by the protection of the newly introduced amino group.
A common approach begins with the mono-functionalization of a discrete PEG12 diol. One hydroxyl group is typically converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution with an azide (B81097) source, like sodium azide. The other terminal hydroxyl group is oxidized to a carboxylic acid. Subsequently, the azide is reduced to a primary amine, often through catalytic hydrogenation or with a reducing agent like triphenylphosphine. The final step involves the selective protection of this primary amine with an Fmoc group, typically by reacting it with Fmoc-Cl or Fmoc-OSu under basic conditions, to yield the target molecule. chempep.com
An alternative route might involve the use of precursors where one terminus is already an amino group and the other a hydroxyl group (H2N-PEG12-OH). The amino group is first protected with the Fmoc reagent. The terminal hydroxyl group is then oxidized to a carboxylic acid. The propionic acid moiety (–CH2CH2COOH) is typically introduced by reacting the hydroxyl-terminated PEG with a protected form of 3-bromopropionic acid, followed by deprotection. This ensures the specific C2-carboxyethyl extension as indicated in the compound's name.
Fmoc-Group Deprotection and Amine Reactivity in Conjugation Reactions
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for amines in peptide synthesis and bioconjugation due to its stability under acidic conditions and its facile removal under mild basic conditions. chempep.comescholarship.org This base-lability is the cornerstone of its utility in orthogonal synthesis strategies. fiveable.me
The deprotection is typically achieved by treating the Fmoc-protected compound with a secondary amine, most commonly piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF). springernature.comuci.edu The mechanism proceeds via a β-elimination pathway. The base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene intermediate, which is then trapped by the amine base to form a stable adduct. nih.gov This process liberates the primary amine on the PEG linker, making it available for subsequent conjugation reactions. broadpharm.com
While a 20% piperidine solution in DMF is standard, other bases and conditions can be employed, sometimes to mitigate side reactions or address issues with peptide aggregation during solid-phase synthesis. nih.govluxembourg-bio.com The kinetics of Fmoc removal are generally rapid, often completing within minutes at room temperature. luxembourg-bio.comresearchgate.net
| Reagent | Typical Concentration | Solvent | Typical Reaction Time | Notes |
|---|---|---|---|---|
| Piperidine | 20-30% (v/v) | DMF or NMP | 2 x 10 min | The most common and standard condition for Fmoc removal. springernature.com |
| 4-Methylpiperidine (4-MP) | 20% (v/v) | DMF | Similar to piperidine | An alternative to piperidine with similar efficiency, not a controlled substance. nih.govluxembourg-bio.com |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-10% (v/v) | DMF | Very fast | A stronger, non-nucleophilic base; often used with a scavenger like piperazine (B1678402) to trap dibenzofulvene. luxembourg-bio.comnih.gov |
| Pyrrolidine | 20% (v/v) | DMF, NMP, 2-MeTHF | Fast | An effective alternative to piperidine, especially in greener solvent systems. anaspec.com |
Once deprotected, the exposed primary amine is a potent nucleophile, ready to react with a variety of electrophiles. Its most common application is in the formation of stable amide bonds by reacting with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, or with acyl chlorides. broadpharm.com This reactivity is fundamental to its role in linking molecules in fields like peptide synthesis and the development of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). biochempeg.comnih.govbroadpharm.com
Carboxyl Group Activation and Amide/Ester Bond Formation Strategies
The terminal propionic acid group of this compound provides the second reactive handle for conjugation. Direct condensation of a carboxylic acid with an amine to form an amide bond is generally unfavorable and requires high temperatures. google.com Therefore, the carboxyl group must first be activated to a more electrophilic species to facilitate reaction with nucleophiles like primary amines or alcohols under mild conditions. mychemblog.com
A prevalent strategy for amide bond formation involves the use of carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis and can rearrange, so it is often converted in situ to a more stable active ester by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This NHS ester is less prone to hydrolysis and reacts efficiently with primary amines to yield a stable amide bond. broadpharm.com
Other highly efficient coupling reagents, such as uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also widely employed, particularly in solid-phase peptide synthesis. mychemblog.compeptide.com HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), rapidly converts carboxylic acids into highly reactive OAt-active esters, which then readily couple with amines. commonorganicchemistry.com
| Activating Agent(s) | Base (if required) | Solvent | Key Features |
|---|---|---|---|
| EDC / NHS (or Sulfo-NHS) | None or mild base | DMF, DCM, Aqueous Buffer (with Sulfo-NHS) | Forms a stable, amine-reactive NHS ester. Widely used in bioconjugation. broadpharm.comnih.gov |
| DCC / HOBt | DIPEA | DMF, DCM | Classic method; HOBt is added to suppress side reactions and racemization. The byproduct (DCU) is insoluble. nih.gov |
| HATU | DIPEA or Collidine | DMF, NMP | Very fast and efficient, low rates of racemization. Preferred for difficult couplings in SPPS. mychemblog.compeptide.com |
| HBTU / HOBt | DIPEA | DMF, NMP | Similar to HATU, very effective for amide bond formation. peptide.com |
For the formation of ester bonds, the activated carboxylic acid can be reacted with an alcohol. This reaction is often catalyzed by an acid or can be achieved using coupling reagents like DCC in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
Chemo-selective Modification Approaches Utilizing this compound
The orthogonal nature of the Fmoc-protected amine and the carboxylic acid is the key feature that enables chemo-selective modifications. fiveable.me The Fmoc group is stable to the conditions required for carboxyl group activation and amide/ester bond formation, and the carboxylic acid is unreactive during the basic conditions used for Fmoc deprotection. This allows for a two-directional strategy where each end of the linker can be independently conjugated to different molecules in a controlled, stepwise manner. fiveable.mejocpr.combiosynth.com
For instance, the carboxylic acid can first be coupled to the amine of a molecule of interest (Molecule A). Following this reaction and purification, the Fmoc group can be removed to expose the linker's amine, which can then be reacted with an activated functional group on a second molecule (Molecule B). This selective, sequential approach is critical in the assembly of complex architectures such as ADCs, where a cytotoxic drug is linked to an antibody, or PROTACs, which link a target-binding molecule to an E3 ligase ligand. broadpharm.comprecisepeg.comnih.gov
A practical example of this chemo-selectivity is demonstrated in the work by Goldbach et al. (2016), who synthesized conjugates of antimicrobial peptides. They utilized Fmoc-N-amido-PEG12-acid to bridge two peptide fragments, showcasing the linker's ability to facilitate the construction of complex peptide architectures through sequential coupling steps. broadpharm.com
| Step | Reaction | Reagents & Conditions | Functional Group Reacted | Result |
|---|---|---|---|---|
| 1 | Amide Coupling | Molecule A (containing a primary amine), HATU, DIPEA in DMF | -COOH of the PEG linker | Fmoc-NH-PEG12-Linker-Molecule A |
| 2 | Fmoc Deprotection | 20% Piperidine in DMF | Fmoc-NH- of the PEG linker | H2N-PEG12-Linker-Molecule A |
| 3 | Second Amide Coupling | Molecule B (containing an activated carboxyl group, e.g., NHS ester) | H2N- of the PEG linker | Molecule B-Linker-PEG12-Linker-Molecule A |
This controlled, stepwise approach prevents polymerization and the formation of undesired homodimers, ensuring the precise assembly of the desired heterobifunctional conjugate. The hydrophilic PEG spacer further imparts favorable properties such as increased aqueous solubility and reduced non-specific binding in biological systems. axispharm.com
Applications in Peptide and Peptidomimetic Synthesis
Integration of Fmoc-NH-PEG12-CH2CH2COOH in Solid-Phase Peptide Synthesis (SPPS)
This compound is well-suited for incorporation into peptides during solid-phase peptide synthesis (SPPS). axispharm.com SPPS is a cornerstone of peptide chemistry where a peptide chain is assembled sequentially while one end is attached to an insoluble solid support. The integration of this PEGylated linker is a straightforward process compatible with standard Fmoc-based SPPS protocols.
The key to its utility in SPPS lies in its two functional ends. axispharm.com The N-terminal amine is protected by an Fmoc group, which is stable during the coupling reactions but can be readily removed under mild basic conditions (typically with piperidine), a standard procedure in Fmoc-SPPS. axispharm.com This exposes the free amine, allowing it to be coupled to the C-terminal end of a growing peptide chain on the solid support. Conversely, the terminal carboxylic acid group can be activated using standard coupling reagents (like HATU) to react with the N-terminal amine of the resin-bound peptide. rsc.org This allows the molecule to be added as a discrete building block at any desired position within a peptide sequence. Its use as a linker is a common strategy in the synthesis of modified peptides and bioconjugates. rsc.orgruifuchemical.com
| Feature | Role in SPPS | Citation |
| Fmoc-Protected Amine | Allows for controlled, directional coupling. The Fmoc group is removed at a specific step to expose the amine for reaction with the peptide chain. | axispharm.com |
| Terminal Carboxylic Acid | Can be activated to react with a free amine group on the solid-supported peptide, incorporating the linker into the sequence. | axispharm.com |
| PEG12 Spacer | Provides a flexible, hydrophilic linkage within the final peptide structure. | axispharm.com |
Role of the PEG12 Spacer in Modulating Peptide Aggregation and Solubility
A significant challenge in SPPS is the tendency of growing peptide chains to aggregate on the solid support, which can lead to incomplete reactions and low synthesis yields. The incorporation of PEG spacers, such as the 12-unit chain in this compound, is an effective strategy to mitigate this issue. lifetein.com
The PEG12 chain is highly hydrophilic and flexible. When integrated into a peptide sequence, it can disrupt the intermolecular hydrogen bonds between peptide backbones that lead to the formation of secondary structures and subsequent aggregation. nih.gov The PEG polymer and its associated water molecules create a hydrophilic shield around the peptide, keeping it solvated and accessible for subsequent reaction steps. lifetein.comnih.gov
| Property | Effect of PEGylation | Mechanism | Citation |
| Solubility | Increased | The hydrophilic PEG chain improves interaction with aqueous solvents. | axispharm.comlifetein.commdpi.com |
| Aggregation | Reduced | The flexible PEG chain acts as a steric shield, disrupting inter-chain interactions that cause aggregation. | nih.gov |
| Biocompatibility | Enhanced | The PEG chain can minimize non-specific interactions in biological systems. | axispharm.com |
Design and Synthesis of Peptidomimetic Agents Utilizing this compound as a Synthon
In the field of medicinal chemistry, peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability or oral bioavailability. This compound serves as an excellent synthon—a pre-fabricated building block—for the construction of such agents. axispharm.com
Its structure as a stable, adaptable, and bifunctional spacer allows for its rational incorporation into more complex molecules. axispharm.com Chemists can leverage the well-defined length of the PEG12 spacer to precisely control the distance between two active domains of a molecule, a critical parameter in the design of bivalent drugs or probes. The Fmoc-protected amine and the terminal carboxyl group provide orthogonal handles for a variety of conjugation chemistries, enabling the linkage of the PEG unit to other peptides, small molecules, or functional moieties.
A primary limitation of therapeutic peptides is their rapid degradation by proteolytic enzymes in the body. researchgate.net PEGylation, the process of attaching PEG chains to a peptide, is a clinically validated and powerful strategy to overcome this limitation. bachem.comscispace.com The covalent attachment of a PEG chain, such as the one provided by this compound, enhances the metabolic stability of the peptide. mdpi.com
| PEG Spacer Length (in Bombesin (B8815690) Antagonist) | Serum Stability (Half-life in min) | Citation |
| PEG2 | 246 ± 4 | nih.gov |
| PEG6 | 584 ± 20 | nih.gov |
The rational design of targeted molecular probes and inhibitors often requires a linker to connect a targeting moiety (e.g., a peptide that binds to a specific receptor) to a functional component (e.g., a fluorescent dye, a radioisotope chelator, or an inhibitory warhead). frontiersin.orgnih.gov The linker serves not only to connect these two parts but also to ensure that they can function independently without interfering with each other. nih.gov
This compound is an ideal candidate for this role. The PEG12 spacer provides a flexible, hydrophilic linkage of a defined length, which helps to spatially separate the peptide from the functional payload. mdpi.com This separation is crucial for maintaining the peptide's binding affinity for its target. nih.gov For example, in the development of peptide-based PET imaging agents, a PEG linker can be inserted between the peptide and the chelator that holds the radioactive isotope. mdpi.com Similarly, in creating enzyme inhibitors, the PEG spacer can position the inhibitory component optimally within the enzyme's active site while the peptide portion anchors the entire molecule to the target. frontiersin.org Studies on bombesin antagonists, which are inhibitors of the gastrin-releasing peptide receptor, have successfully utilized PEG spacers to link the peptide antagonist to a chelator for radiolabeling. nih.gov
Advanced Bioconjugation Strategies and Biological Probe Development
Fmoc-NH-PEG12-CH2CH2COOH in the Design of Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic drug. precisepeg.comnih.gov The linker molecule connecting these two components is paramount to the ADC's success, dictating its stability, pharmacokinetic profile, and mechanism of payload release. precisepeg.combiochempeg.com The compound this compound serves as a versatile PEG-based linker for ADC development. echemi.combiochempeg.com
Linker Chemistry for Stable and Cleavable ADC Constructs
The linker in an ADC must be stable enough to remain intact while in systemic circulation, preventing the premature release of the cytotoxic payload that could harm healthy tissues. precisepeg.comnih.gov However, upon reaching the target tumor cell, it should efficiently release the drug. precisepeg.com ADC linkers are broadly categorized as non-cleavable or cleavable. nih.govbiochempeg.com
Non-cleavable linkers rely on the complete lysosomal degradation of the antibody component to release the drug, which remains attached to the linker and an amino acid residue. precisepeg.combiochempeg.com This approach generally offers greater plasma stability. precisepeg.com
Cleavable linkers are designed to break in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH, high glutathione (B108866) levels, or the presence of specific enzymes like cathepsin B. precisepeg.comnih.gov This allows for more rapid and targeted drug release. biochempeg.com
Impact of PEGylation on ADC Specificity and Target Delivery
The incorporation of a polyethylene (B3416737) glycol (PEG) spacer, a process known as PEGylation, significantly influences the physicochemical properties of an ADC. researchgate.net Most cytotoxic payloads are hydrophobic, and linking them to an antibody can increase the ADC's propensity to aggregate, leading to rapid clearance from circulation and potential off-target toxicity. nih.govaacrjournals.org
The hydrophilic PEG12 chain of this compound helps to mitigate these issues. ruifuchemical.com Key benefits of PEGylation in ADCs include:
Improved Pharmacokinetics : By increasing hydrophilicity and hydrodynamic size, PEGylation can reduce clearance rates, prolonging the ADC's half-life in circulation. aacrjournals.org Studies have shown that ADC exposure can increase with the size of the PEG chain. aacrjournals.org
Enhanced Tumor Penetration and Efficacy : While larger molecules can face challenges penetrating solid tumors, PEG-based linkers can improve tumor infiltration and have been shown to be highly effective in eradicating tumors in preclinical models, particularly when combined with cleavable strategies. precisepeg.comacs.org In some cases, ADCs with PEG linkers have demonstrated superior efficacy against multidrug-resistant (MDR) tumors. nih.gov
| Feature | Impact of PEGylation on ADCs | Supporting Evidence |
| Solubility | Increases hydrophilicity of the ADC, counteracting the hydrophobicity of the payload. | nih.gov |
| Aggregation | Reduces the tendency for ADC molecules to aggregate. | nih.govaacrjournals.org |
| Pharmacokinetics (PK) | Prolongs circulation half-life and improves plasma exposure. | aacrjournals.org |
| Efficacy | Can enhance tumor infiltration and effectiveness against certain tumor types. | precisepeg.comnih.govacs.org |
Application in Proteolysis-Targeting Chimeras (PROTACs) Synthesis
PROTACs are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. soton.ac.uk They consist of two ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. soton.ac.uk This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. this compound is explicitly identified as a PEG-based PROTAC linker. ruifuchemical.comtargetmol.comlabcompare.com
Utilization of this compound as a PROTAC Linker
The linker is a critical component of a PROTAC, as its length, composition, and attachment points profoundly affect the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase). soton.ac.uknih.gov this compound serves as a modular building block for PROTAC synthesis. chemicalbook.comruifuchemical.com
The synthesis process leverages its bifunctional nature:
The terminal carboxylic acid can be coupled to the amine group of one of the ligands (either for the POI or the E3 ligase) using standard peptide coupling reagents. chemicalbook.comruifuchem.com
The Fmoc protecting group on the other end is then removed under basic conditions, exposing a primary amine. chemicalbook.comruifuchemical.com
This newly exposed amine is then coupled to the second ligand to complete the PROTAC molecule. chemicalbook.comruifuchemical.com
This sequential approach allows for the systematic and controlled assembly of PROTAC libraries with varying linker lengths and compositions to optimize degradation efficiency. nih.gov
Design Principles for PEG-Based PROTAC Linkers
The choice of linker is not arbitrary and follows key design principles where PEG linkers play a significant role. explorationpub.com Alkyl and PEG chains are the most common motifs used in PROTAC linkers. nih.gov
Linker Length and Flexibility : The length of the linker is crucial for achieving optimal ternary complex formation. explorationpub.com A linker that is too short may cause steric clashes, while one that is too long may not effectively bring the two proteins together. The 12-unit PEG chain of this compound provides a specific, extended length that has been found to be effective in certain PROTAC designs. explorationpub.com The flexibility of the PEG chain can also help the PROTAC adopt a favorable conformation for binding.
Modulating Selectivity : Research has shown that linker composition can influence the degradation selectivity of a PROTAC. explorationpub.com For instance, in certain systems, longer PEG linkers have shifted the degradation preference between two similar proteins. explorationpub.com
| Design Principle | Role of the PEG Linker | Supporting Evidence |
| Ternary Complex Formation | Provides optimal length and flexibility to bridge the target protein and E3 ligase. | explorationpub.com |
| Physicochemical Properties | Increases water solubility, which can impact cell permeability and bioavailability. | nih.govjenkemusa.com |
| Degradation Profile | Linker length and composition can influence degradation efficiency and selectivity. | nih.govexplorationpub.com |
Conjugation to Proteins and Nucleic Acids
This compound is a heterobifunctional linker designed for the precise covalent attachment, or "tethering," of molecules to biomacromolecules like proteins and nucleic acids. biochempeg.comruifuchemical.com This process is enabled by the distinct reactivity of its two terminal functional groups. chemicalbook.comruifuchem.com
The conjugation chemistry involves a two-step process:
Carboxylic Acid Activation : The terminal carboxylic acid group can be activated using common coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in the presence of an auxiliary agent like N-hydroxysuccinimide (NHS). chemicalbook.comruifuchem.com This activated ester readily reacts with primary amine groups (e.g., the side chain of a lysine (B10760008) residue on a protein) to form a stable, covalent amide bond. chemicalbook.com
Fmoc Group Deprotection : The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group. chemicalbook.comruifuchemical.com It remains stable during the initial carboxylic acid coupling but can be cleanly removed by treatment with a mild base, typically a piperidine (B6355638) solution, to expose a primary amine. chemicalbook.com This free amine is then available for subsequent conjugation reactions. ruifuchemical.com
This dual functionality makes the compound an ideal tool for creating complex bioconjugates. For example, it can be used to link peptides to larger proteins or to functionalize nucleic acids. biochempeg.comruifuchemical.com The presence of the hydrophilic PEG12 spacer is also advantageous in these applications, as it can help to reduce the aggregation of hydrophobic molecules once they are conjugated. biochempeg.comruifuchemical.com
Development of Fluorescent and Chemical Probes for Biological Systems
The chemical compound this compound is a heterobifunctional molecule that serves as a critical building block in the fields of bioconjugation and chemical biology. smolecule.combroadpharm.com Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a twelve-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, provides a versatile platform for the synthesis of sophisticated biological probes. smolecule.comaxispharm.com The strategic incorporation of this linker into fluorescent and chemical probes allows for precise control over their assembly and enhances their utility in studying complex biological systems.
The Fmoc group provides a temporary protective shield for the primary amine, which can be selectively removed under basic conditions to allow for subsequent conjugation reactions. broadpharm.comchemicalbook.com The carboxylic acid group, on the other hand, offers a reactive site for coupling with primary amines on other molecules, such as proteins or peptides, through the formation of a stable amide bond. broadpharm.comchemicalbook.com This dual functionality is central to its role in the stepwise, controlled synthesis of complex bioconjugates.
The polyethylene glycol (PEG) component of this compound is of particular importance. PEG linkers are well-established in biomedical and biotechnological research for their ability to improve the physicochemical properties of conjugated molecules. creative-biogene.comchempep.combroadpharm.com The hydrophilic nature of the PEG chain enhances the aqueous solubility of the resulting probes, which is often a significant challenge when working with hydrophobic fluorescent dyes or other labeling agents. axispharm.comcreative-biogene.com This increased solubility helps to prevent aggregation and non-specific binding within biological environments, leading to improved signal-to-noise ratios in imaging and detection assays. creative-biogene.combiochempeg.com
Furthermore, the PEG spacer provides a flexible arm that spatially separates the probe's functional components, such as a targeting ligand and a reporter molecule. This separation can be crucial for maintaining the biological activity of the targeting moiety and ensuring that the reporter group is accessible for detection. The length of the PEG chain can be precisely controlled to optimize the distance between conjugated molecules, a key factor in designing effective probes for applications such as Förster Resonance Energy Transfer (FRET)-based assays.
Chemical and Physical Properties
The specific properties of this compound are summarized in the table below, highlighting its key characteristics relevant to its application in probe development.
| Property | Value |
| Chemical Formula | C42H65NO16 |
| Molecular Weight | ~839.96 g/mol |
| Appearance | Colorless to light yellow viscous liquid |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO); hydrophilic PEG spacer increases solubility in aqueous media |
| Purity | Typically ≥95% (HPLC) |
| Storage | Recommended at 2-8°C for long-term storage |
Table 1: Physicochemical properties of this compound. Data compiled from multiple sources. smolecule.comruifuchemical.com
Synthesis and Application in Probe Construction
The synthesis of fluorescent and chemical probes utilizing this compound typically follows a multi-step process. In a common strategy, the carboxylic acid end of the linker is first activated, often using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU), and then reacted with an amine-containing molecule of interest, such as a peptide or a small molecule ligand. chemicalbook.com This initial conjugation step forms a stable amide bond.
Following this, the Fmoc protecting group is removed from the other end of the PEG linker by treatment with a mild base, such as piperidine. This deprotection exposes a primary amine, which is then available for reaction with a fluorescent dye, a quenching molecule, a biotin (B1667282) tag, or another chemical reporter group that has been activated with a suitable reactive moiety (e.g., an N-hydroxysuccinimide (NHS) ester). This sequential approach allows for the precise and directional assembly of the final probe.
Research Findings and Applications
The utility of this compound and similar PEG-containing linkers in the development of biological probes is well-documented in the scientific literature. For instance, these linkers are instrumental in the construction of probes for studying protein-protein interactions, enzyme activity, and cellular imaging. The PEG component has been shown to enhance the in vivo and in vitro performance of antibody-drug conjugates (ADCs) and other targeted therapeutics by improving their pharmacokinetic profiles and reducing immunogenicity. broadpharm.comkoreascience.kr
In the context of diagnostic probes, the incorporation of PEG linkers can lead to improved sensitivity and specificity. creative-biogene.com For example, in the development of peptide microarrays, this compound can be used to tether peptides to a surface, with the PEG spacer effectively reducing non-specific protein adsorption and improving the accessibility of the peptide for binding assays. ruifuchemical.com
Interfacing with Materials Science and Nanotechnology
Surface Functionalization of Biomaterials and Biosensors
The ability to tailor the surface properties of biomaterials is paramount for their successful integration and performance in biological environments. Covalent attachment of PEG chains, a process known as PEGylation, is a widely adopted strategy to enhance the biocompatibility of materials by reducing non-specific protein adsorption and cellular adhesion. researchgate.net Fmoc-NH-PEG12-CH2CH2COOH serves as an ideal linker for this purpose.
The carboxylic acid terminus can be used to anchor the molecule to biomaterial surfaces that possess amine groups. Following this initial attachment, the Fmoc group can be removed to expose the amine, which can then be used to immobilize other bioactive molecules, such as peptides, antibodies, or enzymes. This layer-by-layer functionalization is crucial in the development of advanced biosensors, where the specific recognition of target analytes is required. While general PEGylation strategies are well-documented for improving the performance of biomaterials, the use of a discrete PEG linker like the 12-unit version in this compound allows for precise control over the spacer length, which can be critical in optimizing the accessibility and function of the immobilized biomolecules. This precise control over surface chemistry is a significant advantage in creating highly sensitive and specific biosensing platforms.
| Feature | Description | Reference |
| Biocompatibility | The PEG spacer reduces non-specific protein adsorption and cellular adhesion on the biomaterial surface. | researchgate.net |
| Controlled Immobilization | The orthogonal protecting groups (Fmoc and carboxylic acid) allow for sequential and specific attachment of different molecules. | broadpharm.combroadpharm.com |
| Tunable Spacer Length | The discrete PEG12 chain provides a defined distance between the surface and the functional molecule, optimizing its activity. | |
| Versatility | Applicable to a wide range of biomaterials with amine-reactive surfaces. |
Fabrication of PEGylated Nanoparticles and Their Surface Coatings
In the realm of nanotechnology, PEGylation is a cornerstone for enhancing the in vivo performance of nanoparticles for applications such as drug delivery and imaging. nih.gov Coating nanoparticles with PEG creates a hydrophilic shield that can help to evade the immune system, thereby prolonging circulation time and improving the likelihood of reaching the target tissue. beilstein-journals.org
This compound is particularly well-suited for the surface modification of nanoparticles. The carboxylic acid can be conjugated to amine groups present on the nanoparticle surface through well-established carbodiimide (B86325) chemistry. This process results in a stable, covalently attached PEG layer. A study on PEGylated Fmoc-amino acid conjugates demonstrated that such structures can self-assemble into micelles and effectively encapsulate therapeutic agents. nih.gov While this study did not use the exact PEG12 linker, it highlights the principle that the Fmoc group can contribute to the carrier-drug interactions, potentially enhancing loading capacity and stability. nih.gov
The terminal Fmoc-protected amine on the PEGylated nanoparticle provides a valuable handle for further functionalization. After deprotection, this amine can be used to attach targeting ligands (e.g., antibodies, peptides) that can direct the nanoparticle to specific cells or tissues, thereby enhancing the specificity and efficacy of the therapeutic or diagnostic agent.
| Nanoparticle Property | Effect of PEGylation with this compound | Reference |
| Biocompatibility | Increased | beilstein-journals.org |
| Circulation Time | Prolonged | nih.gov |
| Immune Evasion | Enhanced | nih.gov |
| Targeting Potential | Enabled through post-PEGylation conjugation to the deprotected amine | |
| Drug Loading | Potentially enhanced by interactions with the Fmoc group | nih.gov |
Design of Hydrogels and 3D Bioprinting Scaffolds Incorporating PEGylated Components
Hydrogels are water-swollen polymer networks that are widely used in tissue engineering and 3D bioprinting due to their structural similarity to the native extracellular matrix. biochempeg.comnih.gov Poly(ethylene glycol) (PEG) is a popular synthetic polymer for creating hydrogels because its properties can be readily tuned. biochempeg.com The incorporation of functional linkers like this compound into hydrogel formulations can provide handles for biofunctionalization and allow for the creation of more complex and biologically active scaffolds.
In the context of 3D bioprinting, bioinks are often formulated from hydrogel precursors. nih.govrsc.org The rheological properties of these bioinks are critical for successful printing. While direct research on the use of this compound in bioinks is limited, the principles of incorporating functionalized PEG derivatives are well-established. For instance, the carboxylic acid of the linker could be reacted with amine-containing polymers to form a pre-functionalized polymer chain. The Fmoc-protected amine would then be available for post-printing modification within the 3D scaffold. This would allow for the spatial patterning of bioactive cues within the printed structure, which is a key goal in tissue engineering.
For example, after printing a hydrogel scaffold containing this compound-modified polymers, the Fmoc groups could be selectively deprotected in specific regions of the scaffold, followed by the attachment of cell-adhesive peptides or growth factors. This would create a microenvironment that could guide cell behavior, such as adhesion, proliferation, and differentiation, in a spatially controlled manner. This level of control is essential for regenerating complex tissues with organized structures.
| Application | Role of this compound |
| Hydrogel Functionalization | Provides a means to covalently attach bioactive molecules to the polymer backbone. |
| 3D Bioprinting | Enables the creation of bioinks with latent functionality for post-printing modification. |
| Spatially Controlled Bioactivity | Allows for the precise patterning of biological signals within a 3D scaffold. |
| Tissue Engineering | Facilitates the design of scaffolds that can direct tissue regeneration. |
Mechanistic and Theoretical Investigations of Fmoc Nh Peg12 Ch2ch2cooh Conjugates
Structure-Activity Relationship (SAR) Studies in PEGylated Constructs
The length and composition of a PEG linker are critical variables in the design of bioconjugates, directly impacting their biological activity. Structure-activity relationship (SAR) studies on PEGylated constructs, particularly in the context of antibody-drug conjugates (ADCs), have provided valuable insights into the role of linkers like Fmoc-NH-PEG12-CH2CH2COOH.
One of the key findings from SAR studies is the correlation between PEG chain length and the pharmacokinetic properties of the conjugate. Longer PEG chains generally lead to slower plasma clearance. aacrjournals.org However, there appears to be a threshold effect; for some ADCs, increasing the PEG length beyond eight ethylene glycol units did not significantly alter clearance rates. aacrjournals.org A PEG12 linker, as found in this compound, often provides a good balance, offering improved solubility and pharmacokinetics without being excessively long, which can sometimes negatively impact binding affinity or cell permeability.
The inclusion of a PEG linker can also modulate the cytotoxicity of the conjugate. In some instances, longer PEG chains have been associated with a reduction in in vitro cytotoxicity. mdpi.com This effect is thought to be due to steric hindrance, where the PEG chain may partially obstruct the interaction of the payload with its target or hinder the internalization of the conjugate. Therefore, the choice of a PEG12 linker represents a compromise between improving physicochemical properties and maintaining potent biological activity.
| PEG Chain Length | Effect on Cytotoxicity | Effect on Plasma Half-life |
| No PEG | Highest | Shortest |
| PEG4k | Reduced | Increased (2.5-fold) |
| PEG10k | Further Reduced | Increased (11.2-fold) |
Data adapted from studies on affibody-drug conjugates, illustrating the general trend of PEG chain length on biological properties. mdpi.com
Computational Chemistry Approaches for Predicting Linker Behavior
In addition to all-atom molecular dynamics simulations, a range of other computational chemistry approaches are employed to predict the behavior of PEG linkers and their impact on conjugate properties. These methods can provide valuable information for the rational design of linkers and help to prioritize synthetic efforts.
One common approach is the use of quantitative structure-activity relationship (QSAR) models. researchgate.net QSAR models attempt to correlate physicochemical properties of molecules, which can be calculated computationally, with their biological activities. For PEGylated conjugates, descriptors such as molecular weight, hydrophilicity (logP), and various shape and electronic parameters of the linker can be used to build models that predict outcomes like plasma clearance, binding affinity, or cytotoxicity.
Force field-based conformational searches are another valuable tool. These methods systematically or stochastically explore the conformational space of the linker to identify low-energy structures. This can provide a more static picture than MD simulations but can be computationally less expensive and useful for understanding the range of possible linker geometries. The choice of force field, such as OPLS-AA or GAFF, is critical for obtaining accurate results for PEG-containing molecules. researchgate.netnih.gov
Finally, quantum mechanics (QM) calculations can be used to obtain highly accurate information about the electronic structure and energetics of the linker. While computationally intensive, QM methods can be used to parameterize force fields for MD simulations or to study specific chemical reactions, such as the stability of the linkages formed by the this compound molecule.
| Computational Method | Information Gained | Application to Linker Design |
| QSAR | Correlation between linker properties and biological activity. researchgate.net | Guiding the selection of optimal linker length and functional groups. |
| Conformational Search | Identification of low-energy linker conformations. | Understanding steric effects and the spatial relationship between conjugated molecules. |
| Quantum Mechanics | Accurate electronic structure and reaction energetics. | Parameterizing force fields and assessing the stability of chemical linkages. |
| Molecular Dynamics | Dynamic behavior and conformational ensemble of the linker in solution. researchgate.netnih.gov | Predicting linker flexibility, solvation, and interactions with the conjugate and its environment. |
By integrating these computational approaches, a more comprehensive understanding of the behavior of the this compound linker in conjugates can be achieved, facilitating the design of more effective and safer therapeutic agents.
Future Perspectives and Translational Research Avenues
Innovations in Linker Design and Synthetic Methodologies
The linker component of a PROTAC is a key determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase. nih.govnih.gov While Fmoc-NH-PEG12-CH2CH2COOH offers a foundational scaffold, ongoing research is focused on refining its properties to enhance the performance of the resulting PROTACs.
Innovations in linker design are exploring modifications to the PEG chain length, rigidity, and hydrophilicity. The 12-unit PEG chain in this compound provides a balance of solubility and flexibility, which is crucial for facilitating the protein-protein interactions necessary for ubiquitination. nih.gov However, studies have shown that both shorter and longer PEG linkers can be optimal depending on the specific target protein and E3 ligase pair. nih.gov For instance, in the degradation of Bruton's tyrosine kinase (BTK), linkers of varying lengths, including those with PEG motifs, have been shown to significantly impact degradation potency. nih.gov Future research will likely involve the synthesis and evaluation of a broader range of PEGylated linkers based on the Fmoc-NH-PEG-COOH scaffold to create libraries for systematic screening.
Furthermore, the development of novel synthetic methodologies is streamlining the production of PROTACs incorporating this linker. The commercial availability of bifunctional linkers like this compound has already simplified the assembly of PROTACs. nih.gov Advanced strategies, such as "click chemistry" enabled by introducing azide (B81097) or alkyne functionalities to the PEG linker, can further accelerate the synthesis of PROTAC libraries with diverse warheads and E3 ligase ligands. nih.gov These high-throughput synthesis approaches are crucial for the rapid optimization of PROTAC candidates. nih.gov
| Attribute | Description | Significance in PROTAC Design |
|---|---|---|
| Fmoc Protecting Group | A base-labile protecting group for the amine functionality. | Allows for selective deprotection and sequential conjugation during synthesis. ruifuchemical.com |
| PEG12 Spacer | A 12-unit polyethylene (B3416737) glycol chain. | Enhances aqueous solubility, improves pharmacokinetics, and provides flexibility for ternary complex formation. smolecule.combiochempeg.com |
| Terminal Carboxylic Acid | A reactive group for amide bond formation. | Enables covalent attachment to amine-containing molecules, such as E3 ligase ligands or target protein binders. ruifuchemical.com |
Expansion into Novel Therapeutic and Diagnostic Modalities
The primary application of this compound has been in the development of PROTACs for targeted protein degradation, a promising strategy in cancer therapy. smolecule.comtargetmol.comnih.gov By linking a warhead that binds to a cancer-associated protein with a ligand for an E3 ligase, this linker facilitates the ubiquitination and subsequent degradation of the oncoprotein. targetmol.com However, the versatility of this linker extends beyond traditional PROTACs and is being explored in other innovative therapeutic and diagnostic approaches.
One emerging area is the development of Antibody-Drug Conjugates (ADCs). In this modality, the this compound linker can be used to attach a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. The PEG component of the linker can improve the solubility and stability of the ADC. biochempeg.com This approach allows for the targeted delivery of chemotherapy directly to cancer cells, minimizing systemic toxicity.
In the diagnostic arena, this compound is being utilized to create novel imaging and detection probes. purepeg.compurepeg.com For example, it can be used to conjugate fluorescent dyes or other imaging agents to molecules that bind to specific biomarkers. This enables the visualization and quantification of these biomarkers in cells and tissues, aiding in disease diagnosis and monitoring treatment response. Another application is in the preparation of peptide microarrays, where the linker is used to tether peptides to a solid surface for the high-throughput screening of protein-peptide interactions. ruifuchemical.com
| Modality | Role of this compound | Potential Impact |
|---|---|---|
| PROTACs | Connects a target protein binder to an E3 ligase ligand. | Targeted degradation of disease-causing proteins. smolecule.comtargetmol.com |
| Antibody-Drug Conjugates (ADCs) | Links a cytotoxic drug to a targeting antibody. | Targeted delivery of chemotherapy to cancer cells. biochempeg.com |
| Diagnostic Probes | Conjugates imaging agents to biomarker-specific ligands. | Enabling disease diagnosis and monitoring. purepeg.compurepeg.com |
| Peptide Microarrays | Tethers peptides to a solid support for interaction studies. | High-throughput screening of protein-binding partners. ruifuchemical.com |
Advancements in High-Throughput Screening and Probe Development
The development of effective targeted therapies and diagnostic tools requires the screening of large libraries of compounds. This compound is playing a pivotal role in enabling high-throughput screening (HTS) and the development of novel molecular probes.
The modular nature of this linker facilitates the parallel synthesis of extensive PROTAC libraries. broadpharm.com By having a readily available and versatile linker, researchers can rapidly generate a multitude of PROTACs with different target binders, E3 ligase ligands, and linker attachment points. strath.ac.uk These libraries can then be screened in HTS assays to identify the most potent and selective degraders for a particular target. Platforms for the rapid synthesis of PROTACs, sometimes referred to as "direct-to-biology" approaches, leverage such pre-functionalized linkers to accelerate the discovery of new therapeutic candidates. acs.org
In probe development, the defined structure and length of this compound are advantageous. When developing probes for techniques like fluorescence polarization or surface plasmon resonance, a consistent and well-characterized linker is essential for obtaining reliable and reproducible data. The hydrophilic PEG spacer helps to minimize non-specific binding of the probe to surfaces or other proteins, thereby improving the signal-to-noise ratio in these assays. The ability to conjugate this linker to a wide range of molecules makes it a valuable tool for creating custom probes for studying various biological processes.
Q & A
Q. How is Fmoc-NH-PEG12-CH2CH2COOH synthesized and purified for peptide conjugation?
The compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The PEG12 spacer is introduced through sequential coupling of ethylene glycol units, followed by conjugation of the carboxylic acid terminus. Purification is typically achieved via reversed-phase HPLC (RP-HPLC) with gradients of acetonitrile/water containing 0.1% trifluoroacetic acid (TFA). Critical parameters include maintaining a pH of 4–6 during synthesis to avoid premature Fmoc deprotection . Storage at 2–8°C under inert gas is recommended to prevent hydrolysis of the ester linkages .
Q. What analytical techniques are used to confirm the purity and structural integrity of this compound?
- HPLC : Purity (>97%) is assessed using C18 columns with UV detection at 265 nm (Fmoc absorption) .
- NMR : H and C NMR verify PEG spacer integrity and absence of residual solvents. Key signals include δ 7.3–7.8 ppm (Fmoc aromatic protons) and δ 3.5–3.7 ppm (PEG methylene groups) .
- MALDI-TOF MS : Molecular weight confirmation (theoretical: 839.96 Da; observed: [M+H] at 840.4 Da) .
Q. How should researchers handle solubility and storage to maintain compound stability?
The compound is soluble in polar aprotic solvents (DMF, DMSO) and water. For aqueous solutions, use pH 6–7 buffers to avoid acid-catalyzed degradation. Lyophilization is recommended for long-term storage. Avoid repeated freeze-thaw cycles to prevent PEG chain hydrolysis .
Advanced Research Questions
Q. How can conjugation efficiency of this compound to antibodies in ADC synthesis be optimized?
- Activation : Pre-activate the carboxylic acid group with EDC/NHS or HATU in DMF at 4°C for 30 minutes.
- Molar Ratio : Use a 10:1 molar excess of linker to antibody to minimize steric hindrance from the PEG12 spacer.
- Monitoring : Track conjugation via SDS-PAGE (shift in antibody MW) or HPLC-SEC. Optimal drug-to-antibody ratios (DAR) range from 2–4 .
Q. What experimental strategies assess the stability of this compound under varying pH and temperature conditions?
- pH Stability : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours. Analyze degradation products via HPLC. PEG chains are stable at pH 4–7 but hydrolyze rapidly at extremes .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for PEG-based linkers) .
Q. How does PEG12 spacer length influence drug release kinetics compared to shorter PEG linkers (e.g., PEG6)?
- Solubility : PEG12 increases aqueous solubility by 30% compared to PEG6, reducing aggregation in ADC formulations.
- Drug Release : Longer PEG spacers delay enzymatic cleavage in lysosomal environments (e.g., cathepsin B), extending half-life by 2–3 hours. Validate via in vitro plasma stability assays .
Q. How can researchers troubleshoot low conjugation yields in this compound-based bioconjugates?
- Steric Hindrance : Replace NHS esters with sulfo-NHS to enhance water solubility during activation.
- Competitive Reactions : Add 1 mM EDTA to chelate metal ions that catalyze hydrolysis.
- Alternative Coupling Agents : Use DMT-MM for carboxylate activation in aqueous buffers .
Q. What experimental design principles apply when using this compound in multi-step bioconjugation workflows?
- Orthogonal Protection : Pair Fmoc with photolabile groups (e.g., NVOC) for sequential conjugation.
- Quality Control : Include mid-step LC-MS to detect side products (e.g., PEG oxidation).
- Scale-Up : Maintain <5% batch-to-batch variability by standardizing PEG polymerization conditions .
Q. How can in vivo tracking of this compound-conjugated therapeutics be validated?
Q. What comparative studies highlight the advantages of this compound over non-PEGylated linkers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
